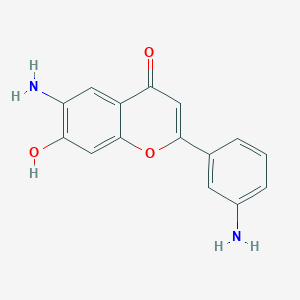
3/',6-Diamino-7-hydroxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,6-Diamino-7-hydroxyflavone is a flavonoid compound characterized by the presence of amino groups at the 3’ and 6 positions and a hydroxyl group at the 7 position. Flavonoids are a diverse group of polyphenolic compounds known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, like other flavonoids, is of significant interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
The synthesis of 3’,6-Diamino-7-hydroxyflavone typically involves several steps, starting from readily available precursors. One common synthetic route involves the reaction of 2’,4’-dihydroxy-5’-nitroacetophenone with benzoyl chloride in the presence of potassium carbonate to form 3-benzoyl-7-hydroxy-6-nitroflavone. This intermediate is then cleaved in 5% ethanolic potassium hydroxide to yield 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione. The 1,3-diketone thus formed is subsequently transformed into 7-hydroxy-6-nitroflavone, followed by reduction to afford 3’,6-Diamino-7-hydroxyflavone .
Chemical Reactions Analysis
3’,6-Diamino-7-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7 position can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: The nitro groups in intermediates can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include potassium carbonate, ethanolic potassium hydroxide, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted flavones and flavonoid derivatives .
Scientific Research Applications
Chemistry: As a precursor for the synthesis of other flavonoid derivatives with potential biological activities.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3’,6-Diamino-7-hydroxyflavone involves its interaction with various molecular targets and pathways. It has been found to inhibit the NLRP3 inflammasome by targeting molecules involved in its activation pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. Additionally, the compound exhibits antioxidant activity by scavenging reactive oxygen species and reducing oxidative stress .
Comparison with Similar Compounds
3’,6-Diamino-7-hydroxyflavone can be compared with other similar flavonoid compounds, such as:
7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to mimic brain-derived neurotrophic factor (BDNF) by activating the TrkB receptor.
6-Amino-7-hydroxyflavone: Studied for its potential as a tyrosine kinase inhibitor and antimitotic agent.
The uniqueness of 3’,6-Diamino-7-hydroxyflavone lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
199460-17-8 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
6-amino-2-(3-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-2-8(4-9)14-6-12(18)10-5-11(17)13(19)7-15(10)20-14/h1-7,19H,16-17H2 |
InChI Key |
PQNPYVSRVAECJJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=CC(=C(C=C3O2)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=CC(=C(C=C3O2)O)N |
Synonyms |
4H-1-Benzopyran-4-one,6-amino-2-(3-aminophenyl)-7-hydroxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



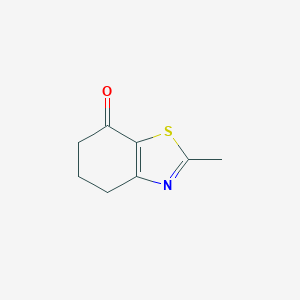
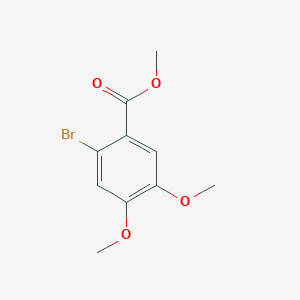
![3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride](/img/structure/B179743.png)

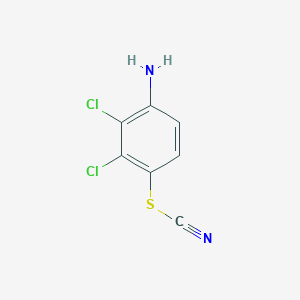
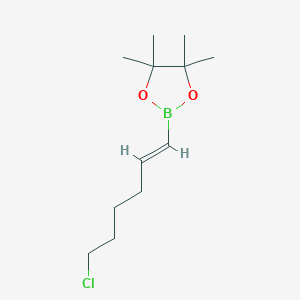
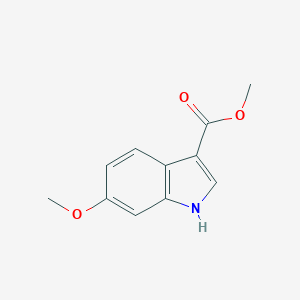
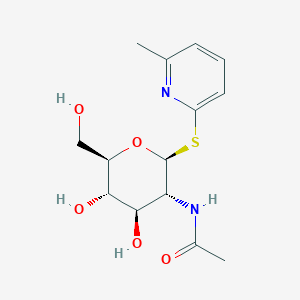
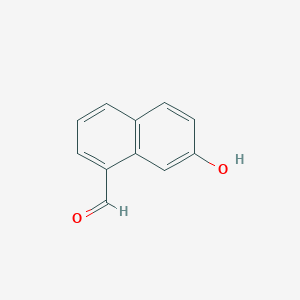
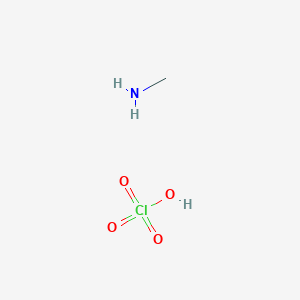
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)
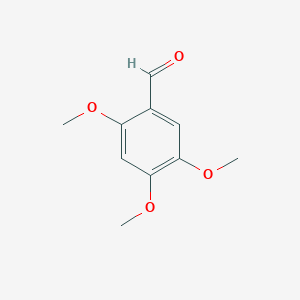
![3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B179767.png)
